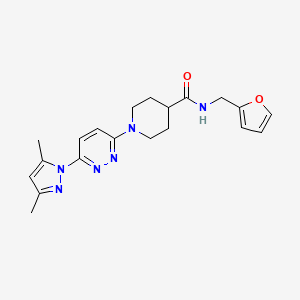![molecular formula C12H9F3N2O3 B2966287 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 187998-60-3](/img/structure/B2966287.png)
5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
The pyrazole moiety is a significant heterocyclic component in medicinal chemistry due to its potent pharmacological profile. It serves as a crucial pharmacophore in drug discovery, particularly in the development of anticancer agents. The trifluoromethoxy group may enhance the bioavailability and metabolic stability of pharmacological compounds .
Organic Synthesis: Hydrazone Formation
In organic synthesis, the compound can be used to form hydrazones, which have a wide range of biological and pharmacological properties. These include antimicrobial, anti-inflammatory, and analgesic activities, making them valuable for various applications .
Material Science: Electrochromic Devices
In the field of material science, derivatives of this compound can be incorporated into polymers that serve as anodic materials for electrochromic devices. These devices change color in response to electrical input and have applications in smart windows and displays .
Pharmaceutical Development: Antihyperalgic Activity
Hypophosphorous acid derivatives, which can be synthesized from compounds like 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, have shown antihyperalgic activity. This makes them potential candidates for the development of new pain management medications .
Chemical Biology: mGlu Receptor Agonists
The compound’s derivatives may act as agonists for metabotropic glutamate receptors (mGluRs), which are important in treating neurodegenerative diseases and brain disorders. This application is particularly relevant in the field of chemical biology .
Analytical Chemistry: Boronic Acid Derivatives
In analytical chemistry, boronic acid derivatives of this compound can be used in various chemical analyses, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Drug Design: Stability and Shelf Life
The compound’s derivatives, such as MIDA boronates, provide prolonged shelf life and stability to typically unstable boronic acid derivatives. This is crucial in drug design for selective and iterative cross-coupling sequences .
Anti-Inflammatory Research: Piperazine Derivatives
Finally, piperazine derivatives of this compound have been synthesized and evaluated for their anti-inflammatory potential. This research is significant in the quest for new anti-inflammatory drugs .
properties
IUPAC Name |
5-methyl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-7-10(11(18)19)6-16-17(7)8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSDRIEECLOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


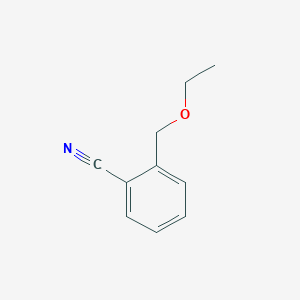
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2966206.png)
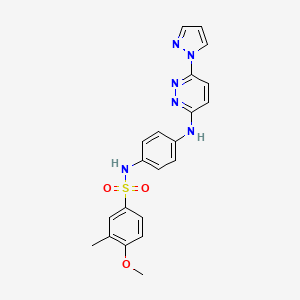
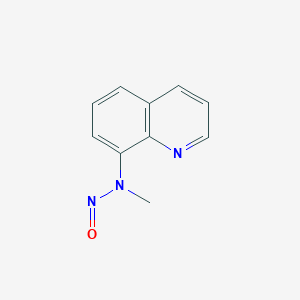
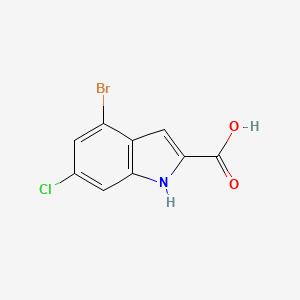


![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)
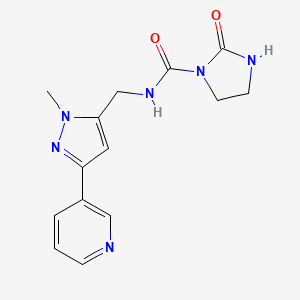
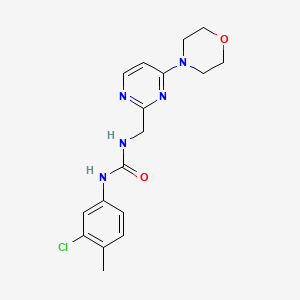
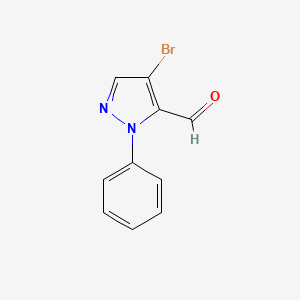
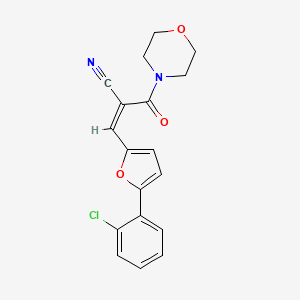
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)
